2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of chloro, nitro, and amide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the nitration of 2,4-dimethyl aniline to form 2,4-dimethyl-6-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group. Finally, the nitrobenzamide moiety is introduced through an amide formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-4-nitrobenzamide
- 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-3-nitrobenzamide
- 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-2-nitrobenzamide
Uniqueness
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro groups, which can influence its reactivity and interaction with molecular targets. This unique structure can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-8-5-9(2)14(13(6-8)19(23)24)17-15(20)11-7-10(18(21)22)3-4-12(11)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMVCYRHDHLISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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